molecular formula C22H33NO8 B12709453 (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone CAS No. 156639-36-0

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone

Cat. No.: B12709453
CAS No.: 156639-36-0
M. Wt: 439.5 g/mol
InChI Key: QBRWYIRCMMBGQK-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core structure: This involves the reaction of but-2-enedioic acid with appropriate reagents to form the core structure.

    Functional group modifications:

    Final assembly: The final step involves the coupling of the modified core structure with ethanone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(methoxymethyl)phenyl]ethanone: Similar structure but with a methoxymethyl group instead of propoxymethyl.

    (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(ethoxymethyl)phenyl]ethanone: Similar structure but with an ethoxymethyl group instead of propoxymethyl.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

156639-36-0

Molecular Formula

C22H33NO8

Molecular Weight

439.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone

InChI

InChI=1S/C18H29NO4.C4H4O4/c1-5-8-22-11-15-6-7-18(17(9-15)14(4)20)23-12-16(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h6-7,9,13,16,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QBRWYIRCMMBGQK-WLHGVMLRSA-N

Isomeric SMILES

CCCOCC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCOCC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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